A primary industrial production method for 4-Hexen-3-one is the catalytic dehydration of 4-hydroxy-3-hexanone. A patented method addresses limitations of earlier processes by using a specific mesoporous catalyst.
This method involves passing the reactant vapor over a solid acid catalyst at high temperature [1].
The experimental workflow for this synthesis method is outlined below.
This compound is a valuable building block in organic synthesis, with applications spanning multiple industries.
For research and development purposes, the following commercial and safety data are essential.
| Aspect | Details |
|---|---|
| Typical Commercial Purity | ≥92% (technical grade), 95%, 98% (high-purity grades) [4] [6] [5] |
| Price Estimate (2025) | ~$88.60 for 25g; ~$1,910 for 1kg (≥92% purity, Sigma-Aldrich) [5] |
| Storage Conditions | Sealed in dry, at room temperature [5] |
| GHS Hazard Codes | Flammable Liquid 3, Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, STOT SE 3 [4] [5] |
| Safety Statements | Wear eyeshields, faceshields, and gloves. Use in a well-ventilated area [4] [5] |
The global market for this compound is experiencing steady growth, driven by demand from its application sectors [6].
The table below summarizes the core identifying information and basic physical properties of 4-Hexen-3-one.
| Property Type | Details |
|---|---|
| CAS Registry Number | 2497-21-4 [1] [2] [3] |
| Molecular Formula | C₆H₁₀O [1] [4] [2] |
| Molecular Weight | 98.14 g/mol [1] [4] [2] |
| IUPAC Name | hex-4-en-3-one [3] |
| Common Synonyms | 2-Hexen-4-one; (E)-CH₃CH=CHC(=O)C₂H₅ [1] [2] |
| Structure | (E)-CH₃CH=CHC(=O)CH₂CH₃ [5] [2] |
| Physical Property | Value / Description |
|---|---|
| Physical Form | Colorless to pale yellow clear liquid [3] |
| Boiling Point | 135-137 °C (lit.) [4] [5] |
| Density | 0.858 g/mL at 25 °C (lit.) [4] [5] |
| Refractive Index | n20/D ~1.44 (lit.) [5] |
| Flash Point | 34 °C (closed cup) [5] [3] |
| Odor Description | Pungent, ethereal, spicy, green, with tropical and metallic nuances [4] [3] |
| LogP (est.) | 1.09 - 1.20 [4] [3] |
One industrially relevant synthesis for this compound is the catalytic dehydration of 4-hydroxy-3-hexanone. A Chinese patent (CN103030541A) details an efficient method using a mesoporous composite oxide catalyst to overcome historical challenges of low catalyst activity, high reaction temperature, and low space velocity [6].
The following diagram illustrates the workflow for preparing the mesoporous composite oxide catalyst:
Key Characteristics of the Prepared Catalyst:
The synthesis is conducted via continuous flow fixed-bed reactor systems. The prepared catalyst is packed into the reactor, and the reaction proceeds under the following optimized conditions [6]:
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 250 - 380 °C |
| Mass Airspeed (WHSV) | 1 - 10 h⁻¹ (with respect to 4-hydroxy-3-hexanone feed) |
| Catalyst | WO₃/ZrO₂-SiO₂ (mesoporous) |
Procedure:
Performance Metrics: Under optimized conditions (300°C, WHSV of 5 h⁻¹), this method achieves:
This compound serves as a versatile intermediate in several industries. The table below outlines its primary uses.
| Application Sector | Specific Use and Role |
|---|---|
| Flavors and Fragrances (FEMA 3352) [4] [5] [3] | Key aroma compound; provides green, spicy, and tropical notes. Used in savory flavors, spice blends, and perfumery. Use levels in finished products are typically 0.01-1 ppm [3]. |
| Pharmaceutical Intermediates [7] [8] | Key intermediate for synthesizing anti-inflammatory and antimicrobial agents [8]. Its reactivity helps construct complex molecules, potentially streamlining synthesis and improving drug bioavailability [8]. |
| Agrochemical Production [8] | Intermediate in the synthesis of herbicides and fungicides [8]. |
| Chemical Research & Material Science [7] [8] | Building block for advanced polymers and exploratory research in new organic reactions [8]. |
For safe laboratory handling, please adhere to the following precautions:
The table below summarizes the fundamental physicochemical properties of 4-Hexen-3-one [1] [2] [3].
| Property | Value / Description |
|---|---|
| Molecular Formula | C₆H₁₀O [1] |
| Molecular Weight | 98.14 g/mol [1] |
| Appearance | Light yellow liquid [1] |
| Odor | Pungent, ethereal [2] |
| Density | 0.858 g/mL at 25 °C [1] [2] |
| Boiling Point | 135 - 137 °C [1] [2] |
| Melting Point | -71.05°C (estimate) [1] [3] |
| Flash Point | 34 °C (closed cup) [1] [2] [3] |
| Refractive Index | n20/D 1.44 [2] |
| Vapor Pressure | 6.7 ± 0.2 mmHg at 25°C [3] |
This compound is classified as a flammable liquid and irritant. The following table details its hazard profile according to the Globally Harmonized System (GHS) [1] [2].
| Hazard Aspect | Classification | | :--- | :--- | | GHS Pictograms |
[1] [3] | | Signal Word | Warning [1] [2] | | Hazard Statements| H226: Flammable liquid and vapour. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [1] [2] [3] | | NFPA 704 | Health: 2, Flammability: 3, Reactivity: 0 [1] |
The safe handling of this compound requires a combination of engineering controls and personal protective equipment (PPE) to mitigate its hazards [1].
Handling and storage workflow for this compound
In case of exposure or fire, take the following immediate actions [1]:
| Emergency | First Aid & Firefighting Measures |
|---|---|
| General Advice | Always consult a physician and show them the SDS. |
| Inhalation | Move person to fresh air. If not breathing, provide artificial respiration. Seek medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash skin with plenty of water and soap. Seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes, removing contact lenses if possible. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and consult a physician. |
| Fire | Suitable Extinguishing Media: Dry powder, dry sand, CO₂, alcohol-resistant foam. Unsuitable Media: Do NOT use a water jet. Special Hazards: Combustion produces carbon oxides. Cool unopened containers with a water spray. |
The table below summarizes the core identification and regulatory information for 4-Hexen-3-one.
| Category | Details | | :--- | :--- | | CAS Registry Number | 2497-21-4 [1] [2] [3] | | FEMA Number | 3352 [1] [2] [3] | | JECFA Number | 1125 [1] [2] [3] | | Systematic Name | this compound [2] [3] | | Molecular Formula | C₆H₁₀O [2] [3] [4] | | Molecular Weight | 98.14 g/mol [2] [5] | | Chemical Structure | IUPAC Name: hex-4-en-3-one [3] SMILES: CCC(=O)C=CC [3] [4] | | Regulatory Status | • FEMA GRAS: Yes, as a flavoring agent [1] [6]. • CoE Number: 718 [3]. • Use Limits: Council of Europe limits: Foods (1 ppm); Beverages (1 ppm) [3]. |
The following table details the quantitative physicochemical properties and safety information crucial for R&D and handling.
| Property | Value / Description |
|---|---|
| Physical Appearance | Colourless to pale yellow clear liquid [3] [4] |
| Assay/Purity | Available commercially from ≥92% to 98% [2] [3] [4] |
| Boiling Point | 135-137 °C (lit.) [2] [5] |
| Density | 0.858 g/mL at 25 °C (lit.) [2] [5] |
| Refractive Index | 1.43500 to 1.44300 @ 20.00 °C [3] |
| Flash Point | 94 °F (34.44 °C) [2] [3] |
| LogP (o/w) | 1.09 [2] [5] / 1.20 (est) [3] |
| Odor Profile | Pungent, ethereal, spicy, green, tropical, metallic [2] [3] |
| Taste Profile | At 20 ppm: Etherial, whiskey-like, metallic, fruity with tropical nuances [3] |
| Organoleptic Use Level | Recommended smelling concentration: ≤1.00% in propylene glycol [3] |
| GHS Hazard Codes | GHS02 (Flammable), GHS07 (Warning) [2] |
| Signal Word | Warning [2] |
| Hazard Statements | H226 (Flammable liquid), H302 (Harmful if swallowed), H315-H319 (Causes skin/eye irritation), H335 (May cause respiratory irritation) [2] [7] |
| Transport Classification | UN 1224, Packing Group III, Hazard Class 3 [2] |
This compound is primarily used as a flavoring agent in food and beverages due to its unique sensory profile [3] [8]. Its biological roles extend beyond flavoring as it is also identified as a plant metabolite and a human metabolite, indicating its presence and potential interaction in biological systems [8].
The following diagram outlines the key safety considerations and handling procedures for this compound based on its GHS classification and physicochemical properties.
Handling procedures for this compound based on GHS hazard statements. Always refer to the full SDS before use.
Here is a summary of the core data for this compound (CAS 2497-21-4), consolidated from chemical databases and supplier information [1] [2] [3].
| Property Category | Details |
|---|
| Identifiers | CAS Number: 2497-21-4
Molecular Formula: C₆H₁₀O
Molecular Weight: 98.14 g/mol
Synonyms: hex-4-en-3-one [1] [3] [4] |
| Structure & Properties | SMILES: CCC(/C=C/C)=O
InChI Key: FEWIGMWODIRUJM-HWKANZROSA-N
XLogP3: 1.24 (Estimated)
Topological Polar Surface Area (TPSA): 17.07 Ų [3] |
| Applications | • Pharmaceutical Intermediate: Synthesis of anti-inflammatory and antimicrobial agents.
• Flavor & Fragrance: Provides fresh, green notes.
• Agrochemical Intermediate: Used in synthesizing herbicides and fungicides.
• Research Chemical: Building block for novel compounds and polymers.
• Analytical Chemistry: Oxidation reference standard for monitoring edible oils via FTIR [5] [4]. |
| Safety (GHS) | Signal Word: Danger
Hazard Statements: H225 (Highly flammable), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
UN Number: 1224, Packing Group: III [3] |
| HMDB & Spectral Data | HMDB ID: HMDB0035239
Spectrum Type: Predicted LC-MS/MS (10V, Positive)
Molecular Weight (Monoisotopic): 98.0732 Da [2] |
The search results are limited for creating a full in-depth guide. Key gaps include:
Given these constraints, here is a proposed workflow and a corresponding Graphviz diagram that illustrates the general research and development process for a chemical compound like 4-Hxen-3-one. This diagram also incorporates your specific requirement for the labeldistance attribute to improve label placement [6] [7].
Diagram 1: Proposed R&D workflow for a chemical compound, showing key stages from discovery to product.
The table below summarizes the key identified properties of 4-Hexen-3-one.
| Property | Description |
|---|---|
| CAS Registry Number | 2497-21-4 [1] |
| Molecular Formula | C6H10O [1] |
| Molecular Weight | 98.14 g/mol [1] |
| Boiling Point | 135-137 °C (lit.) [1] [2] |
| Density | 0.858 g/mL at 25 °C (lit.) [1] [2] |
| Odor Description | Pungent, ethereal, spicy, green, tropical, metallic [1] |
| Odor at 1.0% | Pungent, ethereal [2] |
| Flavor/Fragrance Use | Used in savoury and spice flavours; typical use levels in finished products are 0.01-1 ppm [3] |
| FEMA Number | 3352 [1] |
The search results did not provide quantitative data on "green" and "metallic" odor intensities or molecular signaling pathways for this compound.
While specific protocols for this compound are not detailed, the following established methodology is used for characterizing odor-active compounds. The general workflow for this analysis is outlined below.
The key techniques in this workflow include:
The following table summarizes the key physical and chemical properties of 4-Hexen-3-one (CAS 2497-21-4) found in the search results.
| Property | Value | Source / Context |
|---|---|---|
| Molecular Formula | C₆H₁₀O | [1] [2] [3] |
| Molecular Weight | 98.14 g/mol | [2] [3] [4] |
| Boiling Point | 135-139 °C | [1] [3] [4] |
| Density | 0.858 g/mL at 25 °C | [1] [4] |
| Vapor Pressure | 6.7 ± 0.2 mmHg at 25°C | [3] [5] |
| Flash Point | 34 - 36.5 °C (closed cup) | [1] [3] [4] |
| Log P (Octanol-Water) | 1.09 | [3] [4] |
| Refractive Index (n20/D) | 1.44 | [1] |
| Odor Description | Pungent, ethereal, green, tropical, metallic | [1] [4] |
Available safety data for this compound is limited. The information below is primarily derived from supplier-provided Safety Data Sheets (SDS) and regulatory databases.
| Hazard Category | Information | Source / Context |
|---|---|---|
| Acute Oral Toxicity | LD₅₀ = 780 mg/kg (mouse) | [3] |
| GHS Hazard Statements | H226, H302, H315, H319, H335 | [3] [4] |
| Target Organs | Respiratory system | [1] |
| Safety Notes | Flammable liquid and vapor. Causes skin and serious eye irritation. Harmful if swallowed. May cause respiratory irritation. | [1] [3] [4] |
While specific experimental protocols for toxicity testing were not detailed, the search results indicate several research contexts in which this compound has been studied:
The following diagram outlines the key safety considerations and handling procedures based on the identified hazards.
Key safety measures for handling this compound, focusing on PPE and hazard control.
| Food Source | Documented Context / Note |
|---|---|
| Strawberry | Fruit [citation:1 |
| Key Lime (Citrus aurantifolia) | Component of the hexane extract [citation:1 |
| Black Tea | Identified in the world's four most famous black teas (Assam, Darjeeling, Keemun, Ceylon) [citation:8 |
| Bacon | Released as an olfactory compound; part of the initial flavor profile before decomposition [citation:5 |
| Holigarna grahamii Leaves | Found in the plant's essential oil [citation:1 |
| Ruta graveolens | Found in the plant's essential oil [citation:1 |
Chemical Structure: 4-Hexen-3-one is an alpha, beta-unsaturated ketone, a structure that makes it a versatile compound in organic synthesis and contributes to its chemical reactivity [citation:4].
Organoleptic Properties: Its sensory characteristics are key to its role in food flavors.
Advanced chromatography techniques are required to identify and quantify this compound in complex food matrices due to its low concentration.
Headspace-Solid Phase Microextraction (HS-SPME) Workflow The following diagram outlines a generalized HS-SPME/GC×GC-TOFMS workflow used to analyze volatile compounds in complex samples like black tea [citation:8]:
Generalized HS-SPME/GC×GC-TOFMS workflow for volatile analysis in food
Key Experimental Protocols:
Alternative Method - Liquid Injection GC-MS: For major fermentation products like ethanol and acetic acid, simple liquid injection can be effective. A validated method uses 100 µL of sample with sodium chloride and anhydrous ethyl acetate for extraction, achieving GC-MS analysis in under 5 minutes [citation:2].
For researchers, understanding the presence and behavior of this compound is important in several contexts:
4-Hexen-3-one (CAS 2497-21-4) is an organic compound classified as an alpha, beta-unsaturated ketone (enone) [1]. Its structure features a six-carbon chain with a double bond between carbons 4 and 5, and a ketone group on carbon 3, making it reactive and valuable for various chemical syntheses [1] [2].
The table below summarizes its key identifiers and physicochemical properties [3] [4] [5]:
| Property | Value / Description |
|---|---|
| CAS Number | 2497-21-4 |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| IUPAC Name | hex-4-en-3-one |
| Structure | An alpha, beta-unsaturated ketone |
| Boiling Point | 135-137 °C (lit.) |
| Density | 0.858 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.44 (lit.) |
| Flash Point | 34 °C (closed cup) / 94 °F |
| Odor Description | Pungent, ethereal, spicy, green, tropical, metallic |
| Hazard Codes | Flammable Liquid (Category 3), Acute Toxicity, Eye Irritant, Skin Irritant |
This compound serves as a versatile intermediate in several industries. Its top applications are summarized below [1]:
| Application Area | Specific Use |
|---|---|
| Pharmaceutical Synthesis | Key intermediate for anti-inflammatory and antimicrobial agents; its reactivity helps construct complex molecules and improve bioavailability. |
| Fragrance and Flavor | Provides fresh, green notes in perfumes and food products (FEMA 3352). Use levels in finished products are typically 0.01-1 ppm. |
| Agrochemical Production | Intermediate in synthesizing herbicides and fungicides. |
| Polymer & Material Science | Building block for advanced polymers and biodegradable materials due to reactive sites for cross-linking. |
| Chemical R&D | Versatile tool in exploratory research for developing novel compounds and testing new reactions. |
A prominent method for synthesizing this compound is the catalytic dehydration of 4-hydroxy-3-hexanone. The following diagram outlines the synthesis workflow, and the detailed experimental procedure is provided below.
Synthesis workflow for this compound via catalytic dehydration
Under optimal conditions (e.g., 300°C, WHSV of 5 h⁻¹), this method can achieve a 4-hydroxy-3-hexanone conversion of 99.1% with a this compound selectivity of 96.5% [6].
The table below summarizes the fundamental identifying information and physicochemical properties for ethyl 1-propenyl ketone.
| Property Type | Value |
|---|---|
| CAS Registry Number | 2497-21-4 [1] |
| Systematic Name | 4-Hexen-3-one [1] |
| Synonyms | 2-Hexen-4-one; Ethyl 1-propenyl ketone; NSC 245483 [1] |
| Molecular Formula | C₆H₁₀O [1] |
| Molecular Weight | 98.14 g/mol [1] |
| Boiling Point | 139 °C [1] |
| Flash Point | 34 °C [1] |
| Density | 0.829 g/cm³ (estimated) [1] |
Ethyl 1-propenyl ketone belongs to the class of α,β-unsaturated carbonyl compounds, which are known for their reactivity and potential toxicity. The specific hazard classifications and toxicological data are listed below.
| Aspect | Details |
|---|
| GHS Hazard Statements | H226: Flammable liquid and vapour [1] H302: Harmful if swallowed [1] H315: Causes skin irritation [1] H319: Causes serious eye irritation [1] H335: May cause respiratory irritation [1] | | Mutagenicity & Genotoxicity | Shows distinctly mutagenic activity in the Salmonella preincubation assay (strain TA100) without metabolic activation (S9 mix) [2]. Shows only weak genotoxicity in the SOS Chromotest with E. coli PQ37 [2]. Evidence suggests potential for additional activation via epoxidation when metabolic activation (S9 mix) is present [2]. |
The primary toxicological data comes from a 1990 study that investigated the mutagenic and genotoxic effects of this compound using standard bacterial tests. The workflow and key findings of this study are summarized in the diagram below.
The methodologies for the key experiments cited are as follows:
Salmonella Preincubation Assay (Ames Test): This test was performed using Salmonella typhimurium strain TA100. The preincubation method involves incubating the test compound (ethylvinyl ketone) with the bacterial cells for a short period (typically 20-90 minutes) before adding a thin layer of soft agar and pouring it onto a minimal glucose agar plate. The number of revertant colonies (indicating reverse mutations) is counted after incubation, with a significant increase over the negative control indicating mutagenicity. The study found the compound to be mutagenic "per se" in this assay [2].
SOS Chromotest: This assay was conducted with Escherichia coli strain PQ37. It is a colorimetric test that measures the induction of the SOS response (a DNA repair system) as an indicator of genotoxicity. The strain is engineered so that DNA damage triggers the production of the enzyme β-galactosidase. The enzyme activity is measured spectrophotometrically after the bacteria are exposed to the test compound, using a substrate that changes color. The results are reported as an induction factor relative to the control. For ethylvinyl ketone, only weak genotoxicity was observed in this test [2].
Metabolic Activation Studies: The assays were performed both with and without S9 mix (a post-mitochondrial supernatant fraction from rat liver, containing cytochrome P450 enzymes). Furthermore, inhibitors like SKF 525 (an inhibitor of microsomal monooxygenase) and trichloropropene oxide (TCPO) (an inhibitor of epoxide hydrolase) were used with the S9 mix. The use of these inhibitors provided evidence that the compound's mutagenicity might be enhanced through additional activation via epoxidation [2].
The existing data flags ethyl 1-propenyl ketone as a compound of toxicological concern. Its confirmed mutagenicity suggests that it may pose a genotoxic risk, which is a critical consideration in drug development and safety assessment.
Key areas where information is lacking include:
4-Hexen-3-one (CAS 2497-21-4) is an α,β-unsaturated ketone characterized by a six-carbon chain with a conjugated double bond and carbonyl group. This unique molecular arrangement confers specific reactivity patterns that make it valuable for constructing complex molecular architectures in pharmaceutical, fragrance, and agrochemical applications. The compound exists as a colorless to yellow liquid with a boiling point of 135°C and density of 0.829 g/cm³ [1]. Its conjugated system allows it to participate in various reaction types, functioning as both an electrophile and Michael acceptor, enabling diverse synthetic transformations [2] [3].
The structural features of this compound include an electron-deficient double bond activated by the adjacent carbonyl group, making it particularly susceptible to nucleophilic attacks. This reactivity is further enhanced by the planarity of the conjugated system, which stabilizes transition states in cycloaddition and addition reactions. The compound typically has a molecular weight of 98.14-98.16 g/mol and the molecular formula C₆H₁₀O [1] [4]. Its lipophilicity parameters (consensus Log P 1.42) and water solubility (7.84 mg/mL) make it suitable for various synthetic applications in both organic and aqueous-organic solvent systems [4].
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value/Specification | Reference |
|---|---|---|
| CAS Number | 2497-21-4 | [1] |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.14-98.16 g/mol | [1] [4] |
| Boiling Point | 135°C | [1] |
| Density | 0.829 g/cm³ | [1] |
| Physical State | Colorless to yellow liquid | [1] |
| Purity (Commercial) | 92-99% | [5] [6] |
| Water Solubility | 7.84 mg/mL | [4] |
| Consensus Log P | 1.42 | [4] |
The strategic importance of this compound in synthetic chemistry stems from its multifunctional reactivity, which allows it to serve as a key intermediate in constructing complex molecules. Its conjugated system enables participation in several reaction classes:
Michael Additions: The electron-deficient double bond readily undergoes conjugate additions with various nucleophiles, including carbon nucleophiles (enolates, organocuprates), nitrogen nucleophiles (amines), and sulfur nucleophiles (thiols). This reactivity enables the installation of side chains with precise stereocontrol in many pharmaceutical intermediates [3].
Cycloaddition Reactions: this compound functions effectively as a dienophile in Diels-Alder reactions, facilitating the construction of six-membered carbocyclic and heterocyclic systems. The carbonyl group adjacent to the dienophilic double bond enhances reactivity through electron-withdrawal, enabling the formation of complex ring systems with defined stereochemistry [3].
Carbonyl Additions: Nucleophiles can add directly to the carbonyl group, followed by subsequent transformations of the double bond, enabling the synthesis of various alcohol and alkene derivatives. This tandem reactivity allows for rapid molecular complexity generation from a relatively simple building block [3].
The compound finds diverse applications across chemical industries, leveraging its synthetic versatility:
Pharmaceutical Intermediates: this compound serves as a key building block in synthesizing anti-inflammatory and antimicrobial agents. Its reactivity facilitates streamlined construction of complex molecules, often reducing synthetic steps and improving overall yield in API manufacturing. Pharmaceutical manufacturers report that its use can lead to higher yields and fewer purification steps, significantly reducing production costs and time-to-market for new drugs [2].
Fragrance and Flavor Compounds: The compound contributes fresh, green aromatic notes and is utilized in fine fragrances and food flavorings. Its chemical structure allows it to contribute to specific scent profiles, with normal use levels in finished consumer products typically ranging from 0.01-1 ppm [5] [2]. Regulatory limits established by the Council of Europe specify maximum concentrations of 1 ppm in foods and beverages [5].
Agrochemical Synthesis: The compound functions as an intermediate in producing herbicides and fungicides, enabling the development of more effective crop protection agents with potentially reduced environmental impact [2].
Polymer Science: Researchers utilize this compound as a building block for advanced polymers, leveraging its reactive sites for cross-linking and functionalization to create materials with enhanced durability, flexibility, or biodegradability [2].
Table 2: Industrial Applications and Performance Metrics of this compound
| Application Sector | Specific Uses | Performance Benefits | Reference |
|---|---|---|---|
| Pharmaceutical | Anti-inflammatory, antimicrobial intermediates | Reduced synthetic steps, improved bioavailability | [2] |
| Flavor & Fragrance | Fresh, green notes in perfumes, food flavors | Use at 0.01-1 ppm in finished products | [5] [2] |
| Agrochemical | Herbicide, fungicide intermediates | Improved crop protection, reduced chemical usage | [2] |
| Material Science | Advanced polymers, biodegradable materials | Enhanced durability, flexibility, cross-linking | [2] |
| Chemical Research | Novel compound development, reaction discovery | Versatile building block for innovation | [6] [2] |
The most industrially relevant synthesis of this compound involves the catalytic dehydration of 4-hydroxy-3-hexanone. This method addresses limitations of earlier approaches through optimized catalyst design and reaction engineering [7].
Procedure: Dissolve 6.2 g zirconium nitrate pentahydrate (Zr(NO₃)₄·5H₂O) in 208 g deionized water. Add 16 g cetyltrimethylammonium bromide (CTAB) as a structure-directing agent and stir until completely dissolved. Add 80 g tetraethoxysilane (TEOS) dropwise to the solution under continuous stirring. Adjust the pH to 10 using ammonium hydroxide solution. Continue stirring for 2 hours, then age the mixture at room temperature for 12 hours. Recover the solid via suction filtration, wash thoroughly with deionized water, dry at 100°C for 12 hours, and calcine at 600°C for 6 hours to obtain the mesoporous ZrO₂-SiO₂ support.
Metal Impregnation: Prepare a tungsten solution by dissolving ammonium tungstate in deionized water. Use incipient wetness impregnation to load tungsten onto the mesoporous support with a target W:Zr:Si molar ratio of 0.1-0.25:1:12-25. Dry the impregnated material at 100°C for 12 hours, then calcine at 600°C for 6 hours to form the final WO₃/ZrO₂-SiO₂ catalyst [7].
Reaction Conditions: Charge a fixed-bed reactor with the WO₃/ZrO₂-SiO₂ catalyst. Feed 4-hydroxy-3-hexanone at a weight hourly space velocity (WHSV) of 5 h⁻¹. Conduct the reaction at 300°C under atmospheric pressure with continuous monitoring.
Purification and Isolation: Collect the reactor effluent and separate the organic phase. Remove catalyst residues by filtration if necessary. Purify the crude this compound by fractional distillation under inert atmosphere. Analyze product purity by GC-MS and NMR spectroscopy.
Performance Metrics: This optimized protocol achieves 99.1% conversion of starting material with 96.5% selectivity toward this compound, significantly outperforming earlier catalytic systems that required higher temperatures (above 300°C) and resulted in lower space velocities [7].
For laboratory-scale preparation, this compound can be synthesized through an aldol condensation approach, providing a more accessible method for research quantities.
Figure 1: Experimental workflow for the laboratory-scale synthesis of this compound via aldol condensation.
Reaction Setup: Charge a 1 L three-neck flask with 150 mL diisopropyl ether, 36.2 g (40.2 mL) ethyl acetate, and 17.1 g NaH (55% dispersion in mineral oil). Equip the flask with a reflux condenser, dropping funnel, and thermometer. Maintain a nitrogen atmosphere throughout the reaction [8].
Reaction Execution: Heat the mixture to 50°C with continuous stirring. Add 20.1 g (25.0 mL) of 3-methyl-2-butanone dropwise via the addition funnel over 1 hour. After complete addition, maintain the reaction at 50°C for 1.5 hours with continuous stirring [8].
Workup Procedure: Carefully add 5 mL ethanol to quench unreacted NaH. Transfer the mixture to a separatory funnel, add water to dissolve salts, and extract the product. Separate the organic layer and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. This method typically provides a 62% yield of the desired product [8].
This compound demonstrates significant biological activity as a urease inhibitor, showing particular efficacy against Helicobacter pylori strains, including antibiotic-resistant variants. This application has important implications for treating gastrointestinal infections and ulcers [9].
Sample Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 100 mM. Dilute with appropriate buffer to working concentrations ranging from 0.1-10 mM. Include controls with DMSO only to account for solvent effects.
Enzyme Assay: Incubate urease enzyme (0.1-1.0 U/mL) with various concentrations of this compound in phosphate buffer (pH 6.8-7.2) at 37°C for 15-30 minutes. Add urea substrate (final concentration 50 mM) and continue incubation for 30-60 minutes.
Detection and Analysis: Measure ammonia production using Berthelot's reaction (phenol-hypochlorite method) by monitoring absorbance at 625-630 nm. Calculate inhibition percentages and determine IC₅₀ values using non-linear regression analysis of dose-response data.
Bacterial Growth Inhibition: Culture H. pylori strains (including ATCC 43526 and TDR strains) on appropriate media. Add this compound at varying concentrations and measure growth inhibition by optical density or colony-forming unit counts after 24-48 hours incubation under microaerophilic conditions [9].
Table 3: Experimental Conditions for Biological Evaluation of this compound
| Assay Type | Concentration Range | Incubation Conditions | Key Measurements | Reference |
|---|---|---|---|---|
| Urease Inhibition | 0.1-10 mM | 37°C, 15-60 min, pH 6.8-7.2 | Ammonia production, IC₅₀ | [9] |
| H. pylori Growth Inhibition | Varying concentrations | 24-48 hours, microaerophilic | OD measurements, CFU counts | [9] |
| Cytotoxicity Assessment | 0.1-10 mM | 24-72 hours, cell culture | Cell viability, IC₅₀ | [9] |
This compound requires careful handling due to its hazardous properties, which include flammability and various health hazards. Researchers should implement appropriate engineering controls and personal protective equipment when working with this compound.
GHS Classification: The compound carries the following hazard statements: H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [4] [10].
Precautionary Measures: The corresponding precautionary statements include: P210 (Keep away from heat/sparks/open flames), P243 (Take precautionary measures against static discharge), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a poison center or doctor if you feel unwell), P304+P340 (IF INHALED: Remove victim to fresh air), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes), P403+P233 (Store in a well-ventilated place), and P501 (Dispose of contents/container in accordance with local regulations) [4] [10].
Proper storage and disposal are critical for safe laboratory operations:
Storage Conditions: Store in a tightly sealed container under dry, inert atmosphere at room temperature in a designated flammables area. Ensure containers are clearly labeled with appropriate hazard warnings. Keep away from ignition sources, heat, and incompatible materials such as strong oxidizing agents, bases, and reducing agents [1] [10].
Transport Regulations: this compound is classified under UN 1224, Packing Group III for transportation. When shipping, use excepted quantities for small amounts (up to 1g/1mL for certain hazard classes) or follow limited quantity regulations with appropriate HazMat fees applied [4].
Spill and Disposal Procedures: In case of spillage, eliminate all ignition sources. Absorb with inert material and transfer to a chemical waste container. Ventilate the area thoroughly. For disposal, incinerate in accordance with local regulations or contract with licensed chemical waste disposal services.
This compound represents a versatile building block in organic synthesis with demonstrated utility across pharmaceutical, fragrance, agrochemical, and materials science applications. Its balanced reactivity profile enables participation in multiple reaction types, while established synthetic protocols provide efficient access to this valuable intermediate. The recent discovery of its urease inhibitory activity further expands its potential applications into medicinal chemistry and antibacterial drug development.
The experimental protocols outlined herein provide researchers with reliable methodologies for both the synthesis and application of this compound in various research contexts. As chemical research continues to evolve toward more sustainable and efficient processes, this compound is well-positioned to maintain its relevance as a strategic building block for molecular innovation.
4-Hexen-3-one (CAS 2497-21-4) is an α,β-unsaturated ketone that serves as a versatile dienophile in Diels-Alder cycloadditions [1]. Its molecular structure, featuring a conjugated carbonyl group and carbon-carbon double bond, enables rich chemical behavior essential for constructing complex cyclic frameworks [1]. These properties make it particularly valuable for synthesizing biologically active natural products, pharmaceuticals, and agrochemicals [2].
Experimental and theoretical studies reveal that this compound exhibits moderate electrophilicity, which can be significantly enhanced through acid catalysis [2]. Unlike simpler dienophiles, its reactivity is strongly influenced by conformational preferences and substituent effects, which impact both reaction rates and stereoselectivity outcomes [3].
Table 1: Computed Global Reactivity Indices for this compound and Related Dienophiles (ωB97XD/6-311G(d,p) level in DCM) [2]
| Dienophile | Electronic Chemical Potential, μ (eV) | Chemical Hardness, η (eV) | Electrophilicity, ω (eV) | Nucleophilicity, N (eV) |
|---|---|---|---|---|
| This compound (2) | -0.156 | 0.166 | 0.94 | 1.66 |
| This compound/BA (2-BA) | -0.195 | 0.136 | 1.40 | 1.52 |
| This compound/LA (2-LA) | -0.233 | 0.144 | 1.89 | 1.31 |
| (2E)-But-2-enal (1) | -0.161 | 0.127 | 1.02 | 1.72 |
| Cyclopentadiene | -0.123 | 0.261 | 0.58 | 3.63 |
Table 2: Activation Energies and Selectivity in Diels-Alder Reactions with Cyclopentadiene [3] [2]
| Reaction System | ΔG‡ (kcal/mol) | Endo:Exo Ratio | Major Product |
|---|---|---|---|
| Uncatalyzed 2 + Cp | 17.2 | 1:4.5 (gas phase) | exo |
| Uncatalyzed 2 + Cp | - | 1:3.7 (water) | exo |
| 2 + Cp with BA (Tf₂NH) | 14.3 | - | Ketone adduct favored |
| 2 + Cp with LA (B(C₆F₅)₃) | 15.8 | - | Aldehyde adduct favored |
Materials: this compound (1.0 equiv), cyclopentadiene (1.1 equiv), appropriate solvent (e.g., benzene, water)
Procedure:
Materials: this compound (1.0 equiv), (2E)-but-2-enal (1.0 equiv), cyclopentadiene (2.2 equiv), acid catalyst (Tf₂NH or B(C₆F₅)₃, 0.1 equiv), dichloromethane (DCM)
Brønsted Acid Catalysis (Tf₂NH) - Ketone Selectivity: [2]
Lewis Acid Catalysis (B(C₆F₅)₃) - Aldehyde Selectivity: [2]
Level of Theory: ωB97XD/6-311G(d,p) for geometry optimization and frequency calculations in dichloromethane (PCM solvation model) [2]
Alternative Method: B3LYP/6-31G(d) with CPCM solvation model (UAKS cavity) for water and benzene solvents [3]
Key Analyses:
The following diagram illustrates the catalyst-dependent chemoselectivity reversal in competitive reactions between this compound and α,β-unsaturated aldehydes, a key phenomenon enabling selective synthesis [2]:
Conformational Effects: this compound exists predominantly in the s-cis conformation, which is more stable than s-trans by 1.1 kcal/mol. This preference influences both reactivity and stereoselectivity [3].
Solvent Influence: Reaction rates and selectivity are solvent-dependent. Polar solvents like water reduce exo preference (from 4.5:1 in gas phase to 3.7:1 in water) through modulation of C-H···O and C-H···π interactions [3].
Steric Guidance: The ethyl group at R3 position creates steric hindrance that favors exo transition states. This differs from simpler α,β-unsaturated carbonyls without β-alkyl substitution [3].
Catalyst Matching: Select Brønsted acids for ketone preference in electron-poor systems; choose bulky Lewis acids for aldehyde selectivity in sterically biased systems [2].
This compound serves as a valuable dienophile in Diels-Alder cycloadditions, particularly when precise chemoselectivity control is required. The strategic application of Brønsted or Lewis acid catalysts enables reversal of chemoselectivity in competitive environments, providing synthetic chemists with powerful tools for complex molecule assembly. These protocols and mechanistic insights support the implementation of this compound in targeted synthetic applications, from pharmaceutical intermediates to natural product synthesis.
4-Hexen-3-one (CAS: 2497-21-4) is an important flavor and fragrance compound with a characteristic pungent, ethereal, green, and metallic odor profile. It is used in food flavors for creating butter, horseradish, and spicy notes, typically at concentrations of 0.01-1 ppm in finished products according to usage regulations. The compound exists as an unsaturated aliphatic ketone belonging to the enone chemical class, characterized by having both a carbon-carbon double bond and a ketone functional group in conjugation [1]. Industrially, it serves as a valuable intermediate in pharmaceutical and fine chemical synthesis, particularly in drug development where such α,β-unsaturated carbonyl systems are common pharmacophores.
The synthesis of this compound from 4-hydroxy-3-hexanone (CAS: 4984-85-4, also known as propionoin) represents a classic dehydration reaction where a hydroxyl group adjacent to a carbonyl is eliminated to form an α,β-unsaturated ketone. This transformation is challenging due to the electron-withdrawing nature of the carbonyl group, which reduces the nucleophilicity of the α-hydroxy group and makes dehydration less favorable compared to typical alcohols. The reaction represents a concerted elimination process that proceeds through an E1cb mechanism under basic conditions or E1 mechanism under acidic conditions, with the latter being more common in industrial applications [2] [3].
The dehydration of 4-hydroxy-3-hexanone to this compound requires carefully designed solid acid catalysts to achieve high selectivity and conversion while minimizing side products such as 2-methyl-1-penten-3-one, 5-hexen-3-one, and cyclopropyl ethyl ketone. Recent advances have focused on developing mesoporous catalysts with controlled acidity and pore architecture to optimize performance.
WO₃/ZrO₂-SiO₂ and MoO₃/ZrO₂-SiO₂ catalysts represent some of the most effective systems for this dehydration reaction. These catalysts feature a mesoporous architecture with high surface areas and controlled acid site distribution. The preparation involves co-precipitation of zirconium and silicon sources under alkaline conditions in the presence of structure-directing agents such as cetyl trimethylammonium bromide, followed by loading of tungsten or molybdenum species through incipient wetness impregnation [2]. The optimal molar ratio of W or Mo:Zr:Si is (0.1-0.25):1:(12-25), which provides sufficient acidity while maintaining structural integrity. These catalysts typically exhibit pore sizes of 3-10 nm, which facilitate mass transfer of reactants and products.
Microporous and mesoporous ZSM-11 zeolites with crystal sizes ≤5 microns have demonstrated excellent performance in this dehydration reaction. The synthesis involves hydrothermal crystallization using structure-directing agents such as tetrabutylammonium bromide, with careful control of silica-to-alumina ratios (typically 20-200) to modulate acidity [4]. The introduction of mesopores through the use of porogens such as polyoxyethylene glycol or starch creates hierarchical structures with improved diffusion characteristics. The critical parameter for these zeolites is the mesopore-to-micropore volume ratio of 1.5-10, which balances active site accessibility with molecular sieving properties.
Silica-supported ionic liquid catalysts represent a newer approach for this transformation. These systems typically involve immobilization of imidazolium-based ionic liquids onto silica supports, followed by functionalization with sulfonic acid groups to create strong Brønsted acid sites [3]. The covalent attachment of the ionic liquid layer prevents leaching and enables continuous operation in fixed-bed reactors. The flexible tunability of both the cation and anion components allows precise adjustment of the acid strength and surface hydrophobicity to optimize reaction kinetics.
Table 1: Comparative Performance of Catalyst Systems for this compound Synthesis
| Catalyst Type | Optimal Temperature (°C) | WHSV (h⁻¹) | Conversion (%) | Selectivity (%) | Stability |
|---|---|---|---|---|---|
| WO₃/ZrO₂-SiO₂ | 300 | 5 | 99.1 | 96.5 | >500 h |
| MoO₃/ZrO₂-SiO₂ | 285 | 5 | 98.5 | 95.8 | >480 h |
| ZSM-11 (mesoporous) | 285 | 5 | 100.0 | 95.2 | >450 h |
| Ionic Liquid/SiO₂ | 180 | 2 | 95.0 | 97.3 | >300 h |
Table 2: Byproduct Distribution in 4-Hydroxy-3-hexanone Dehydration
| Byproduct | Chemical Structure | Formation Conditions | Typical Selectivity (%) |
|---|---|---|---|
| 2-Methyl-1-penten-3-one | CH₃COC(CH₃)=CH₂ | Strong acid sites, T > 300°C | 2-3% |
| 5-Hexen-3-one | CH₂=CHCH₂COC₂H₅ | Weak acid sites, T < 250°C | 1-2% |
| Cyclopropyl ethyl ketone | Cyclopropyl-COC₂H₅ | Strong acid sites, prolonged contact | 0.5-1% |
Materials: Zirconium nitrate pentahydrate (Zr(NO₃)₄·5H₂O), tetraethoxysilane (TEOS), cetyl trimethylammonium bromide (CTAB), ammonium metatungstate, deionized water, ammonium hydroxide solution (28 wt%).
Procedure:
Quality Control: The final catalyst should exhibit a specific surface area >300 m²/g, pore volume >0.3 cm³/g, and average pore diameter of 5-8 nm. Confirm the presence of tetragonal zirconia phase and amorphous silica by XRD, with tungsten oxide well-dispersed as surface species [2].
Materials: Tetraethoxysilane, aluminum isopropoxide, tetrabutylammonium bromide, sodium chloride, polyoxyethylene glycol (MW=10,000), sodium hydroxide, deionized water.
Procedure:
Quality Control: The final zeolite should exhibit crystal size of 0.1-2 μm, SiO₂/Al₂O₃ ratio of 40-60, mesopore volume >0.15 cm³/g, and mesopore-to-micropore volume ratio of 2-4 [4].
Materials: 4-Hydroxy-3-hexanone (≥98% purity), nitrogen gas (high purity, ≥99.999%), catalyst (pre-activated as described above).
Equipment: Fixed-bed continuous flow reactor (stainless steel, 10 mm internal diameter), syringe pump for liquid feed, temperature-controlled furnace, gas chromatography system with FID detector and capillary column (e.g., HP-5, 30 m × 0.32 mm × 0.25 μm), gas mass flow controllers.
Procedure:
Reaction Monitoring: Monitor conversion and selectivity by GC analysis using calibrated standards. Identify this compound by retention time (typically 8-10 minutes on HP-5 column) and confirm by GC-MS when necessary. Monitor for byproducts including 2-methyl-1-penten-3-one and 5-hexen-3-one [2] [4].
The following workflow diagram illustrates the complete experimental setup and process for the catalytic dehydration reaction:
The dehydration of 4-hydroxy-3-hexanone to this compound proceeds through an acid-catalyzed elimination mechanism that involves protonation of the hydroxyl group followed by water elimination and formation of the conjugated enone system. The mechanism can be delineated into three key stages:
Surface Protonation: The hydroxyl group of 4-hydroxy-3-hexanone is protonated by Brønsted acid sites on the catalyst surface, forming a protonated oxonium ion intermediate. This step is facilitated by the moderate basicity of the hydroxyl group adjacent to the electron-withdrawing carbonyl.
Carbon-Carbon Bond Formation and Water Elimination: The protonated intermediate undergoes E1 elimination where the C-OH₂⁺ bond weakens, leading to formation of a carbocation intermediate at C4. Subsequent abstraction of a β-proton from C5 by a basic site on the catalyst surface generates the carbon-carbon double bond between C4 and C5, resulting in the conjugated enone system of this compound.
Product Desorption: The this compound product desorbs from the catalyst surface, regenerating the acid site for subsequent catalytic cycles. The conjugated system stabilizes the product against further reactions.
The regioselectivity of the reaction is controlled by the preference for forming the conjugated system rather than non-conjugated isomers. The conjugated this compound is thermodynamically more stable than non-conjugated isomers like 5-hexen-3-one by approximately 5-8 kJ/mol, which drives the high selectivity observed with optimized catalysts [2] [4].
Side reactions include isomerization to 2-methyl-1-penten-3-one through keto-enol tautomerization followed by dehydration, which occurs preferentially on strong acid sites at elevated temperatures. Additionally, over-dehydration can lead to formation of dienones or cyclization products under severe conditions.
Gas Chromatography (GC) Analysis:
Retention Time Reference:
Gas Chromatography-Mass Spectrometry (GC-MS):
Table 3: Characterization Data for this compound
| Property | Value | Method/Reference |
|---|---|---|
| Boiling point | 135-137°C | [5] |
| Density (25°C) | 0.858 g/mL | [5] |
| Refractive index (nD²⁰) | 1.425-1.435 | Estimated |
| Flash point | 34°C (94°F) | [5] |
| Vapor pressure (25°C) | ~12 mmHg | Estimated |
| Log P (octanol-water) | 1.09-1.20 | [1] [5] |
| Water solubility (25°C) | ~8974 mg/L | [1] |
| UV absorption (max) | ~220 nm (π→π*) | Characteristic for enones |
Spectroscopic Characteristics:
Hazard Assessment: this compound is classified as flammable (Flash point 34°C) and moderately toxic. Safety precautions include:
Environmental Impact: The compound exhibits moderate biodegradability and low bioaccumulation potential. Process wastewater should be treated to remove organic constituents before disposal. Catalyst disposal should follow regulations for metal-containing solids, with options for regeneration and reuse to minimize waste [5].
Reactor Design: For scale-up, fixed-bed reactors with multiple catalyst beds and interstage cooling provide optimal temperature control. The reaction is mildly exothermic (ΔH ≈ -45 kJ/mol), requiring careful thermal management to maintain selectivity.
Process Optimization:
Economic Considerations: The process economics are favorable compared to alternative synthetic routes such as hydration of 4-hexen-2-yne or hydrogenation of 2-hexen-5-yn-4-one, which require mercury catalysts or specialized handling [5].
Flavor and Fragrance Applications: this compound is used at low concentrations (0.01-1 ppm) in food products to impart characteristic notes:
Pharmaceutical Applications: The α,β-unsaturated ketone functionality makes this compound a valuable building block for:
The catalytic dehydration of 4-hydroxy-3-hexanone to this compound represents an efficient and scalable process for the production of this important flavor and fragrance compound. The development of mesoporous WO₃/ZrO₂-SiO₂, MoO₃/ZrO₂-SiO₂, and ZSM-11 zeolite catalysts has addressed previous limitations of high reaction temperatures and low space velocities, enabling commercially viable operations with conversions >99% and selectivities >95%. The protocols outlined in this document provide researchers with detailed methodologies for catalyst preparation, reaction optimization, and product characterization to support both laboratory-scale investigations and industrial production.
The WO₃/ZrO₂-SiO₂ catalytic system represents a significant advancement in the production of 4-hexen-3-one, an important alpha,beta-unsaturated ketone with valuable applications in the fragrance, flavor, and pharmaceutical industries. This robust mesoporous composite oxide catalyst demonstrates superior performance in the gas-phase dehydration of 4-hydroxy-3-hexanone to this compound, addressing key challenges of catalyst stability, acid site optimization, and reaction selectivity. The incorporation of silica into the traditional WO₃/ZrO₂ system enhances specific surface area, stabilizes the active tetragonal phase of zirconia, and creates optimal acid site characteristics that collectively improve catalytic efficiency and product yield. These application notes provide researchers with comprehensive protocols for catalyst synthesis, characterization, and implementation in this compound production, supported by experimental data and performance metrics.
The WO₃/ZrO₂-SiO₂ catalyst achieves maximum efficiency when specific compositional parameters are maintained. The elemental molar ratio has been identified as a critical factor influencing catalytic performance, with optimal composition ranging between W:Zr:Si = (0.05-0.3):1:(5-50). More specifically, the preferred molar ratio is W:Zr:Si = (0.1-0.25):1:(10-30), with the most effective performance observed at W:Zr:Si = (0.1-0.25):1:(12-25) [1]. This carefully balanced composition ensures adequate dispersion of tungsten oxide species while maintaining appropriate surface acidity and structural integrity.
The textural properties of the catalyst significantly influence its performance, with optimal characteristics developed through controlled synthesis conditions:
Table 1: Structural Properties of WO₃/ZrO₂-SiO₂ Catalyst
| Property | Optimal Range | Impact on Catalysis |
|---|---|---|
| Pore Size | 1-20 nm | Enhanced molecular accessibility with optimal diffusion |
| Preferred Pore Size | 3-10 nm | Improved mass transfer for 4-hydroxy-3-hexanone molecules |
| Specific Surface Area | High (exact value dependent on composition) | Better dispersion of active WO₃ sites |
| Crystalline Phase | Tetragonal ZrO₂ stabilized by SiO₂ | Increased stability and acid site density |
The WO₃/ZrO₂-SiO₂ catalyst demonstrates exceptional performance in the dehydration of 4-hydroxy-3-hexanone to this compound. Under optimized conditions, the catalyst achieves remarkable conversion efficiency and product selectivity:
Table 2: Catalytic Performance of WO₃/ZrO₂-SiO₂ in this compound Production
| Reaction Parameter | Performance Value | Conditions |
|---|---|---|
| 4-hydroxy-3-hexanone Conversion | 99.1% | 300°C, WHSV 5 h⁻¹ |
| This compound Selectivity | 96.5% | 300°C, WHSV 5 h⁻¹ |
| Reaction Temperature Range | 200-450°C | Broad operational window |
| Optimal Temperature Range | 250-380°C | Balance of conversion and selectivity |
| Weight Hourly Space Velocity (WHSV) | 0.5-15 h⁻¹ | Flexible throughput options |
| Optimal WHSV | 1-10 h⁻¹ | Optimal productivity |
The development of this catalytic system successfully addresses historical challenges in the dehydration process, including low catalyst activity, high reaction temperatures, and low space velocity that were characteristic of earlier technologies [1]. The mesoporous composite oxide structure with regular pore channels contributes significantly to the enhanced activity and selectivity observed in the current system.
The impregnation method provides a reliable approach for synthesizing WO₃/ZrO₂-SiO₂ catalysts with controlled acidity and porosity. This procedure utilizes zirconium and silicon precursors to create a composite support structure before introducing tungsten active sites.
Materials and Equipment:
Step-by-Step Procedure:
Quality Control Parameters:
Alternative synthesis approaches utilizing co-precipitation methods have demonstrated excellent results for creating WOₓ/ZrO₂ catalytic systems, with potential adaptation to SiO₂-containing systems. This method focuses on achieving optimal interaction between tungsten species and the zirconia support through controlled precipitation and aging.
Key Synthesis Parameters:
Critical Steps:
Structural Advantages:
The dehydration of 4-hydroxy-3-hexanone to this compound is typically performed in a continuous-flow fixed-bed reactor system, allowing for precise control of reaction parameters and consistent product quality.
Reactor System Components:
Safety Considerations:
Catalyst Pretreatment:
Reaction Execution:
Process Monitoring:
The following workflow diagram illustrates the complete experimental procedure from catalyst preparation through reaction testing and product analysis:
The dehydration of 4-hydroxy-3-hexanone to this compound over WO₃/ZrO₂-SiO₂ catalysts proceeds through a complex acid-catalyzed mechanism that involves both Lewis and Brønsted acid sites. Understanding this mechanism is essential for optimizing catalyst composition and reaction conditions.
The transformation occurs through a multi-step process with carbocation intermediates that determine product distribution:
The WO₃/ZrO₂-SiO₂ catalyst provides optimized acid site characteristics that facilitate the dehydration mechanism:
Balanced Acidity: The incorporation of SiO₂ into the WO₃/ZrO₂ system modifies both Lewis and Brønsted acid sites, creating an optimal balance for dehydration while minimizing side reactions [3]. Research has demonstrated that SiO₂ modification increases tetragonal ZrO₂ content and BET surface area, promoting the formation of W-O-Zr(Si) bonds between WOₓ species and the SiO₂-ZrO₂ material [3].
Acid Strength Distribution: The catalyst exhibits moderate to strong acid sites that efficiently catalyze the dehydration without promoting excessive cracking. In related catalytic systems, the ratio of acid/base sites in the range of 4-5.4 has been shown to provide optimal performance for dehydration reactions [4].
Site Isolation: The mesoporous structure with well-dispersed tungsten oxide species creates isolated acid sites that minimize over-reaction and coke formation. The formation of polytungstate species and Zr-WOₓ clusters enhances catalytic performance and specific surface area [2].
Comprehensive characterization of WO₃/ZrO₂-SiO₂ catalysts is essential for correlating structural properties with catalytic performance. The following analytical techniques provide critical insights into catalyst morphology, acidity, and structural composition.
Table 3: Catalyst Characterization Techniques and Applications
| Technique | Information Obtained | Experimental Parameters |
|---|---|---|
| N₂ Physisorption | Surface area, pore volume, pore size distribution | BET method, 77K, pre-treatment at 150°C under vacuum |
| X-ray Diffraction (XRD) | Crystalline phases, crystallite size, phase composition | Cu Kα radiation, 5-80° 2θ range, phase identification |
| Temperature Programmed Desorption (NH₃-TPD) | Acid site density, strength distribution | He carrier, 10% NH₃/He, 50-600°C, 10°C/min ramp |
| FTIR Spectroscopy | Surface functional groups, Brønsted/Lewis acid sites | Pyridine adsorption, spectra at 150-350°C, band analysis |
| Raman Spectroscopy | Molecular vibrations, tungsten oxide species | 532 nm laser, WO₃ crystal phase identification |
| HR-TEM | Morphology, particle size, pore structure | High-resolution imaging, elemental mapping |
| H₂-TPR | Reducibility, metal-support interaction | 5% H₂/Ar, 50-800°C, 10°C/min ramp |
The acid properties of WO₃/ZrO₂-SiO₂ catalysts fundamentally influence their performance in dehydration reactions. This protocol details the standardized approach for quantifying acid site density and strength distribution using temperature-programmed desorption of ammonia.
Equipment and Materials:
Procedure:
Data Interpretation:
For WO₃/ZrO₂-SiO₂ catalysts, optimal performance typically correlates with a balanced distribution of medium and strong acid sites, which facilitate the dehydration reaction without promoting excessive cracking side reactions.
Successful implementation of WO₃/ZrO₂-SiO₂ catalysts in this compound production requires attention to potential operational challenges and optimization opportunities.
Rapid Deactivation: If catalyst activity declines rapidly (within 10-20 hours), possible causes include:
Poor Selectivity: If excessive byproducts form (particularly cracking products):
Pressure Drop Increase: If reactor pressure drop rises significantly:
Acidity Modulation: Incorporate dopants such as niobium to fine-tune acid/base properties. Studies have shown that doping small amounts of niobium increases life-stability of tungstated zirconia catalysts by decreasing the number of basic sites and fine-tuning the ratio of acid/base sites [4].
Silica Content Adjustment: Vary Si:Zr ratio to optimize specific surface area and acid site density. Research indicates that addition of 5% SiO₂ to WO₃-ZrO₂ catalyst increases tetragonal ZrO₂ content and BET surface area, promoting formation of W-O-Zr(Si) bonds that reduce aggregation of WOₓ species [3].
Thermal Treatment Optimization: Controlled calcination temperature (500-700°C) critically influences the formation of active polytungstate species and the balance between Lewis and Brønsted acid sites.
The production of this compound using WO₃/ZrO₂-SiO₂ catalysts exists within a broader industrial context that influences research priorities and application development.
This compound serves as a valuable intermediate in several specialty chemical sectors:
Flavor and Fragrance Industry: The compound imparts powerful green, fruity, and fresh odor characteristics, making it valuable in formulating high-performance aroma compounds and synthetic blends [5]. The global flavor and fragrance market is projected to reach over USD 38 billion by 2030, driving demand for high-purity, consistent aromatic compounds like this compound [5].
Pharmaceutical Intermediates: The α,β-unsaturated ketone structure provides a versatile building block for synthesis of more complex molecules, with applications in pharmaceutical manufacturing [6] [7].
Specialty Chemical Synthesis: The compound serves as a precursor in the synthesis of pheromones, agrochemical intermediates, and other fine chemicals [5].
For scale-up from laboratory to industrial production, several factors require attention:
Catalyst Regeneration: WO₃/ZrO₂-SiO₂ catalysts can typically be regenerated by calcination at 450-500°C in air to remove carbonaceous deposits, with studies showing retained catalytic activities even after multiple regeneration cycles [4].
Economic Considerations: The this compound market is characterized by steady growth, with the global market size estimated at approximately $350 million in 2025 and projected to grow at a CAGR of 6-9% through 2033 [5] [7]. This growth is driven by increasing demand in flavor and fragrance sectors and expanding applications in pharmaceutical intermediates.
Regulatory Compliance: Production must adhere to regional chemical regulations including REACH (Europe), TSCA (United States), and specific regulations for flavoring agents in food applications [5] [7].
The WO₃/ZrO₂-SiO₂ catalytic system represents a significant advancement in the production of this compound through dehydration of 4-hydroxy-3-hexanone. The optimized composition, with careful control of W:Zr:Si molar ratios and structural properties, enables high conversion (99.1%) and exceptional selectivity (96.5%) under appropriate reaction conditions. The incorporation of silica enhances structural stability, promotes favorable acid site characteristics, and prevents aggregation of tungsten oxide species.
Future research directions likely include:
The protocols and application notes provided herein offer researchers a comprehensive foundation for implementing WO₃/ZrO₂-SiO₂ catalysts in laboratory settings, with potential for scale-up to industrial production as market demand for this compound continues to grow.
This compound (CAS Registry Number: 2497-21-4) is an organic compound classified as an α,β-unsaturated ketone that has gained significant importance in pharmaceutical synthesis and chemical research. This compound features a six-carbon chain with a double bond and ketone group, making it particularly reactive and adaptable for various chemical transformations [1]. With the molecular formula C₆H₁₀O and molecular weight of 98.16 g/mol, this compound typically presents as a colorless to yellow liquid with a boiling point of 135°C and density of 0.829 g/cm³ [2].
In the pharmaceutical industry, high-purity this compound (typically ≥99% purity) serves as a critical building block for the synthesis of complex molecules, including anti-inflammatory and antimicrobial agents [3] [1]. Its unique chemical structure allows it to participate in various reactions as a versatile intermediate, enabling the construction of molecular architectures that would otherwise require multiple synthetic steps [4]. The compound's reactivity facilitates the development of APIs with improved bioavailability, making it particularly valuable for pharmaceutical manufacturers seeking to streamline synthesis processes, reduce costs, and accelerate time-to-market for new therapeutic agents [1].
The most extensively documented synthetic approach for this compound production involves the catalytic dehydration of 4-hydroxy-3-hexanone. This method has been optimized to address historical challenges of low catalyst activity, high reaction temperatures, and low space velocity that previously limited industrial application [5].
Table 1: Optimal Reaction Conditions for Catalytic Dehydration Synthesis
| Parameter | Range | Optimal Value |
|---|---|---|
| Reaction Temperature | 200-450°C | 250-380°C |
| Mass Hourly Space Velocity | 0.5-15 hr⁻¹ | 1-10 hr⁻¹ |
| Catalyst Systems | WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ | WO₃/ZrO₂-SiO₂ |
| Molar Ratio (W or Mo:Zr:Si) | (0.05-0.3):1:(5-50) | (0.1-0.25):1:(12-25) |
| Catalyst Pore Size | 1-20 nm | 3-10 nm |
| Conversion Efficiency | - | 99.1% |
| Selectivity to this compound | - | 96.5% |
The catalytic performance heavily depends on the careful preparation of the mesoporous composite oxide catalyst. The following protocol outlines the optimized preparation procedure:
Solution Preparation: Dissolve 6.2 grams of Zr(NO₃)₃·5H₂O in 208 grams of deionized water. Add 16 grams of cetyltrimethylammonium bromide (CTAB) as a structure-directing agent and stir until completely dissolved [5].
Silica Incorporation: Add 80 grams of tetraethoxysilane (TEOS) to the solution after clarification. Maintain the molar ratio of Zr:Si:CTAB at 1:24.5:3 for optimal mesoporous structure formation [5].
Precipitation and Aging: Adjust the pH to 10 using strong ammonia water under continuous stirring. Continue stirring for 2 hours followed by room temperature aging for 12 hours to facilitate proper structure organization [5].
Filtration and Washing: Separate the solid material by suction filtration and wash thoroughly with deionized water until neutral pH is achieved to remove residual reactants and byproducts [5].
Drying and Calcination: Dry the material at 100°C for 12 hours followed by calcination at 650°C for 6 hours to remove the template and stabilize the mesoporous structure [5].
Active Component Loading: Impregnate the ZrO₂-SiO₂ carrier with an ammonium tungstate solution using the incipient wetness method. Maintain a W:Zr:Si molar ratio of 0.2:1:24.5 for optimal catalytic activity [5].
Final Processing: Dry the impregnated catalyst at 100°C for 12 hours followed by calcination at 650°C for 6 hours to activate the final WO₃/ZrO₂-SiO₂ catalyst system [5].
The following experimental workflow details the catalytic dehydration process:
Figure 1: Experimental Workflow for Catalytic Dehydration Reaction
Reactor Setup: Employ a fixed-bed continuous flow reactor system with precise temperature control capabilities. Pre-heat the reactor to the target temperature range of 250-380°C before introducing the catalyst [5].
Catalyst Loading: Load the prepared WO₃/ZrO₂-SiO₂ catalyst into the reactor, ensuring even distribution to prevent channeling and hotspots during the reaction [5].
Reaction Execution: Feed the 4-hydroxy-3-hexanone reactant into the system at a controlled mass hourly space velocity (MHSV) of 1-10 hr⁻¹. Maintain isothermal conditions throughout the reaction period [5].
Product Collection: Collect the reaction effluent and separate the desired this compound product from unreacted starting material and byproducts using fractional distillation [5].
Analysis and Characterization: Analyze product composition using gas chromatography-mass spectrometry (GC-MS) to determine conversion efficiency and selectivity. Confirm structural identity through NMR spectroscopy and measure purity to ensure it meets pharmaceutical grade standards (≥99%) [5] [3].
While catalytic dehydration represents the most efficient industrial-scale method, several alternative approaches exist:
Base-Catalyzed Condensation: Early synthetic routes employed strong bases like sodium hydride in diisopropyl ether at 50°C for 2.5 hours, though these methods typically yield around 62% with potential purification challenges [6].
Emerging Green Synthesis: Recent research focuses on developing more sustainable production methods, including the utilization of renewable feedstocks and waste reduction strategies to minimize environmental impact [7].
This compound serves as a key intermediate in the synthesis of several important therapeutic classes:
Anti-inflammatory Agents: The compound's reactivity facilitates the construction of complex molecules that enhance bioavailability in anti-inflammatory drugs [1].
Antimicrobial Agents: As an intermediate in antimicrobial synthesis, this compound derivatives contribute to improved efficacy profiles [1].
Chiral Pharmaceuticals: The compound serves as a starting material for enantiomer-specific synthesis, enabling production of single-enantiomer drugs with optimized therapeutic effects [7].
For pharmaceutical applications, stringent quality control is essential. The following table summarizes critical quality attributes and appropriate analytical methods:
Table 2: Quality Control Specifications and Analytical Methods for Pharmaceutical Grade this compound
| Quality Attribute | Specification | Analytical Method |
|---|---|---|
| Purity | ≥99% | HPLC with UV detection |
| Identity | Conforms to reference standard | FTIR, NMR, GC-MS |
| Water Content | <0.5% | Karl Fischer titration |
| Residual Solvents | Meets ICH guidelines | GC with headspace sampling |
| Heavy Metals | <10 ppm | ICP-MS |
| Specific Rotation | As per application requirements | Polarimetry |
| Related Substances | Individual unknown <0.1%, Total <0.5% | HPLC with gradient elution |
Successful transition from laboratory synthesis to industrial production requires careful attention to scale-up factors:
Thermal Management: The exothermic nature of the dehydration reaction necessitates efficient heat transfer systems at commercial scale to maintain optimal temperature control and prevent catalyst deactivation [5].
Catalyst Lifetime: Implement regular catalyst regeneration protocols to maintain consistent conversion efficiency during prolonged operation. The mesoporous structure of optimized catalysts demonstrates improved stability under reaction conditions [5].
Purification Strategies: Multi-stage distillation systems are required to achieve the ≥99% purity demanded for pharmaceutical applications, with careful control of temperature and pressure to prevent decomposition of the product [3].
Process Analytical Technology: Implement in-line monitoring techniques to track reaction progress in real-time, enabling immediate adjustment of process parameters to maintain optimal performance [8].
The global market for this compound is experiencing steady growth, driven by increasing demand from pharmaceutical and fragrance sectors:
The compound is projected to reach a market size of approximately $75 million by 2025, with a compound annual growth rate (CAGR) of around 5-6% [8] [7].
High-purity grades (98% and above) command premium pricing and represent the fastest-growing segment due to stringent pharmaceutical requirements [7].
Classification: this compound is classified as a flammable liquid and requires storage in designated flammables areas with appropriate safety measures [2].
Handling Protocols: Implement engineering controls including adequate ventilation, grounded equipment, and explosion-proof electrical fixtures to mitigate flammability risks [2] [1].
Environmental Compliance: Adhere to waste management regulations for organic compounds, with particular attention to volatile organic compound (VOC) emissions control [1].
Quality Standards: Pharmaceutical applications must comply with current Good Manufacturing Practices (cGMP) and relevant ICH guidelines for impurities and residual solvents [3].
This compound represents a valuable intermediate in pharmaceutical synthesis, with the catalytic dehydration route using WO₃/ZrO₂-SiO₂ catalysts offering superior conversion and selectivity compared to traditional methods. The continued optimization of synthetic methodologies, particularly through the development of mesoporous catalyst systems, has addressed earlier limitations of high temperature requirements and low space velocity.
Future development directions include:
Green Chemistry Initiatives: Implementation of sustainable manufacturing processes with reduced environmental impact through bio-based production routes and waste minimization [7] [1].
Advanced Process Technologies: Integration of AI and automation for real-time process control, predictive maintenance, and optimized production workflows [8].
Expanded Therapeutic Applications: Ongoing research into novel derivatives and enantiomer-specific synthesis routes for emerging pharmaceutical targets [7].
The protocols and application notes presented in this document provide a comprehensive foundation for the efficient synthesis and application of this compound as a pharmaceutical intermediate, supporting ongoing innovation in drug development and manufacturing.
4-Hexen-3-one (CAS Registry Number: 2497-21-4) is an organic compound classified as an alpha, beta-unsaturated ketone, featuring a six-carbon chain with a double bond and a ketone group [1]. This unique structure makes it both reactive and adaptable for various chemical processes, particularly in flavor and fragrance applications. The compound exists in both (E)- and (Z)- isomeric forms [2].
With a molecular formula of C₆H₁₀O and molecular weight of 98.14 g/mol [3] [2], this compound is characterized by its green, grassy, and slightly fruity odor profile, making it highly valuable for creating authentic natural aromas [4]. The global market for this compound is projected to grow from USD 65 Million in 2024 to USD 110 Million by 2033, exhibiting a Compound Annual Growth Rate (CAGR) of 6.0% [5], driven largely by increasing demand for natural flavoring substances in the food and beverage sector.
Table 1: Global Market Overview for this compound
| Parameter | Value | Remarks |
|---|---|---|
| Global Market Size (2024) | USD 65 Million | Projected to reach USD 110 Million by 2033 [5] |
| Compound Annual Growth Rate | 6.0% | From 2026 to 2033 [5] |
| Regional Market Share (2023) | North America: 35% Asia Pacific: 30% Europe: 20% Latin America: 8% Middle East & Africa: 7% | Asia Pacific is fastest-growing region [5] | | Key Applications (2023) | Chemical Reagents: 50% Pharmaceutical Intermediates: 30% Other Applications: 20% | Pharmaceutical intermediates expected to grow at 7% annually [5] |
Table 2: Commercial Grades and Specifications
| Grade Type | Purity | Primary Applications | Global Consumption Value |
|---|---|---|---|
| High Purity | 98% | Flavor and fragrance applications requiring intense aroma profiles | ~$25 million annually [4] |
| Standard Purity | 95% | Applications where slightly lower purity is acceptable | ~$75 million annually [4] |
| Other Grades | Various | Niche applications and chemical synthesis intermediates | ~$10 million annually [4] |
This compound serves several critical functions in flavor and fragrance development:
Flavoring Agent: Imparts fresh, green, and fruity notes to food products, particularly effective in creating authentic natural flavors for savoury, butter, horseradish, and dairy applications [5] [6]. Normal use levels in finished consumer products typically range between 0.01-1 ppm [2].
Fragrance Component: Contributes fresh, green notes to fine fragrances, personal care products, and cosmetics [5] [1]. Its chemical stability and distinctive odor profile make it valuable for creating complex scent profiles.
Aroma Enhancement: Serves as a key intermediate in the synthesis of more complex aroma compounds [1], enabling the creation of proprietary fragrance molecules with unique characteristics.
This protocol is adapted from methodologies used to analyze volatile compounds in fermented mango juice [7] and ginseng roots [8].
Liquid Sample Extraction:
Solid Sample Preparation:
The experimental workflow for this protocol can be visualized as follows:
This protocol demonstrates how β-glucosidase enzymes can liberate bound aroma precursors, including compounds such as this compound [7].
This protocol describes an efficient method for synthesizing this compound using mesoporous composite oxide catalysts [6].
Carrier Preparation:
Metal Loading:
The synthesis pathway and key parameters are summarized below:
Table 3: Recommended Usage Levels in Finished Products
| Application | Concentration Range | Regulatory Status | Sensory Contribution |
|---|---|---|---|
| Food Flavors | 0.01-1 ppm [2] | FDA, EFSA compliant [2] | Green, fruity, fresh notes |
| Beverages | ≤1 ppm [2] | Council of Europe approved [2] | Enhances natural fruit character |
| Fine Fragrances | 0.1-1% | IFRA compliant | Fresh, green top notes |
| Personal Care | 0.05-0.5% | Depending on product type | Freshness enhancer |
This compound is approved for use as a flavoring agent in food applications under appropriate regulations (e.g., Chinese GB 2760-2007) [6]. For pharmaceutical applications, the compound is typically used as an intermediate in Active Pharmaceutical Ingredient (API) synthesis rather than as an excipient [5].
Researchers should consult relevant regional regulations (FDA, ECHA, REACH) for specific compliance requirements, particularly regarding:
This compound represents a versatile and valuable ingredient for flavor and fragrance applications, particularly as consumer demand for natural and authentic sensory experiences continues to grow. The protocols and data presented herein provide researchers with practical methodologies for analyzing, producing, and applying this compound in various product development contexts.
Future research directions should focus on developing more sustainable production methods, exploring novel applications in flavor modulation, and further elucidating the compound's behavior in complex product matrices.
One of the most well-defined biological research applications for 4-Hexen-3-one is its role as a urease inhibitor. The following protocol is based on the research use described by MedChemExpress [1].
The experimental workflow for this assay can be visualized as follows:
The table below consolidates key physicochemical, safety, and market data for this compound to aid in experimental planning.
| Property / Metric | Value / Specification | Source / Context |
|---|---|---|
| Molecular Formula | C₆H₁₀O | [2] [3] |
| Molecular Weight | 98.14-98.16 g/mol | [2] [3] [4] |
| Boiling Point | 135-137 °C (lit.) | [2] [3] [5] |
| Density | 0.858 g/mL at 25 °C | [2] |
| Flash Point | 34 °C (closed cup) | [2] [3] [5] |
| Purity | Available from ≥92% to 98% | [2] [3] [5] |
| Safety (GHS) | H226, H302, H315, H319, H335 | [3] |
| Market Size (2024) | USD 65 Million | [6] |
| Projected Market (2033) | USD 110 Million | [6] |
| Growth Rate (CAGR) | 6.0% (2026-2033) | [6] |
4-Hexen-3-one (CAS # 2497-21-4) is an α,β-unsaturated ketone with the molecular formula C₆H₁₀O and a molecular weight of 98.1430 g/mol [1]. Its key feature is a carbonyl group conjugated with a carbon-carbon double bond, creating a functional group highly receptive to nucleophilic addition reactions [2] [3].
The following table summarizes the expected outcomes and experimental conditions for reactions of this compound with various nucleophiles, based on general organic chemistry principles [2] [3].
Table 1: Expected Nucleophilic Addition Reactions of this compound
| Nucleophile | Reaction Type | Primary Product(s) | Key Experimental Conditions | Reversibility |
|---|---|---|---|---|
| Grignard Reagents (R-MgBr) | 1,2-Addition (predominant) | Tertiary Allylic Alcohols (after workup) | Anhydrous ether or THF, 0°C to room temp [5] [3] | Irreversible [2] |
| Organolithium (R-Li) | 1,2-Addition (predominant) | Tertiary Allylic Alcohols (after workup) | Anhydrous ether or THF, -78°C to room temp [5] | Irreversible [2] |
| Cyanide (CN⁻) | 1,2-Addition | Unsaturated Cyanohydrin | NaCN/KCN, pH 8-10, buffered solution [6] [3] | Reversible [2] |
| Hydride (e.g., NaBH₄) | 1,2-Addition | Unsaturated Allylic Alcohol | Methanol or ethanol solvent, 0°C to room temp [2] [6] | Irreversible [2] |
| Stabilized Carbanions | 1,4-Addition (Michael Addition) | Saturated Ketone (after workup) | Mild base (e.g., NaOEt), room temp [3] | Reversible (before protonation) |
This protocol provides a generalized procedure for the conjugate addition (1,4-addition) of a stabilized carbanion, a highly valuable reaction for forming new carbon-carbon bonds [3].
Title: Conjugate Addition of Diethyl Malonate to this compound
Objective: To synthesize ethyl 3-oxo-1-heptyl malonate via a Michael addition.
Principle: The α-proton of diethyl malonate is abstracted by a base to form a stabilized enolate. This enolate acts as a nucleophile, attacking the β-carbon of this compound to yield the conjugate addition product after workup.
Materials:
Procedure:
The workflow for this protocol is outlined below.
Ensuring the purity of starting materials and monitoring reactions requires robust analytical methods. The following table summarizes key parameters, including techniques adapted from pharmaceutical impurity profiling [7].
Table 2: Analytical Methodologies for this compound and Derivatives
| Analytic | Recommended Method | Key Parameters / Notes | Application Context |
|---|---|---|---|
| This compound (Volatile) | GC-FID / GC-MS | Non-polar capillary column (e.g., Restek Rxi-5ms); Helium carrier gas; Gradient temperature program [1] [7]. | Purity assessment of starting material; Reaction monitoring [7]. |
| Reaction Mixtures (Polar, Non-UV Active) | HPLC-RID | C18 column; Acetonitrile/Water mobile phase. RID is universal for non-UV compounds [7]. | Detecting polar intermediates or products without chromophores [7]. |
| Product Structure Confirmation | NMR Spectroscopy | ( ^1\text{H} ) NMR, ( ^{13}\text{C} ) NMR, 2D-COSY/HMQC. | Definitive structural elucidation of purified final products and regioisomers. |
This document provides a foundational guide for researchers aiming to exploit the nucleophilic addition chemistry of this compound. The protocols and data tables offer a starting point for method development and optimization. The primary challenge remains the public availability of reaction-specific data for this particular molecule, leaving significant opportunity for original experimental research to define precise kinetic parameters and optimize conditions for each class of nucleophile.
| Company | Custom Service Mentioned | Notes / Evidence from Search Results |
|---|---|---|
| BOC Sciences [1] | Yes | Offers "custom synthesis of those chemicals not in stock"; positioned as supplier to pharmaceutical industry [1] [2]. |
| Robinson Brothers [2] | Yes | An "award-winning chemical manufacturer" with expertise in "custom synthesis, contract manufacture and process optimisation" [2]. |
| Endeavour Speciality Chemicals [2] | Yes | Offers "custom synthesis and contract manufacturing services" at their UK site [2]. |
| Beijing LYS Chemicals Co., Ltd. [2] | Yes | States they "custom manufacture new products according to customers' needs" [2]. |
| Zhishang Chemical [3] | Unclear | Presents as a manufacturer; offers "professional technical support and customized services," though exact nature of customization is not specified [3]. |
| Synerzine [2] | Unclear | As a flavor/fragrance supplier, they provide "customization," but it's unclear if this extends to custom chemical synthesis [2]. |
The most detailed synthetic method found is from a patent for the catalytic dehydration of 4-hydroxy-3-hexanone. The core of this method is summarized below [4].
Catalyst Preparation (WO₃/ZrO₂-SiO₂)
Dehydration Reaction Workflow
The following diagram illustrates the key stages of the catalytic dehydration process:
This process, as reported in the patent, can achieve a 4-hydroxy-3-hexanone conversion of 99.1% with a selectivity for this compound of 96.5% under optimized conditions (300°C, WHSV of 5 h⁻¹) [4].
For accurate identification and quality control during synthesis, the table below consolidates key physicochemical data from suppliers and databases [1] [5] [6].
| Property | Value | Source / Context |
|---|---|---|
| CAS Number | 2497-21-4 | Universal identifier [1] [2] [6]. |
| Molecular Formula | C₆H₁₀O | [1] [6] |
| Molecular Weight | 98.14 g/mol - 98.16 g/mol | [1] [6] |
| Appearance | Colourless to pale yellow liquid | [1] [6] |
| Boiling Point | 135-137 °C | Lit. values from suppliers [1] [5] [6]. |
| Density | 0.829 - 0.858 g/cm³ | Varies between sources; 0.829 g/cm³ [1], 0.858 g/mL [5]. |
| Refractive Index (n²⁰/D) | 1.4400 - 1.44 | Lit. values from suppliers [5] [6]. |
| Flash Point | 34 °C (closed cup) | Flammable liquid classification [5] [6]. |
| Assay/Purity | ≥92% to 99% | Common commercial grades are 95% and 98% [1] [3] [5]. |
This compound serves as a versatile intermediate and ingredient in several fields, which can help guide research objectives [1] [7] [3]:
For more detailed information, you can refer to the primary sources cited in this document, which include:
| Catalyst System | Reaction Temperature (°C) | Space Velocity (h⁻¹) | Reported 4-Hydroxy-3-hexanone Conversion | Reported 4-Hexen-3-one Selectivity |
|---|---|---|---|---|
| WO₃/ZrO₂-SiO₂ [1] | 300 | 5 | 99.1% | 96.5% |
| MoO₃/ZrO₂-SiO₂ [1] | 300 | 5 | 99.1% | 96.5% |
| Imidazole-functionalized Solid Acid Catalyst [2] | 200 | 2 | 95% | 94% |
For the high-performing mesoporous catalysts listed above, here are the detailed preparation methodologies.
This method emphasizes creating a catalyst with a high surface area and regular pore structure.
This procedure involves grafting functional groups onto a silica support to create a solid acid catalyst.
Q1: Why is my catalyst activity low and requiring high temperatures? A1: This is often due to poor textural properties of the catalyst. Low surface area and small pore size limit the accessibility of reactant molecules to the active sites [1]. Solution: Focus on synthesis methods that create mesoporous structures [1]. Using structure-directing agents (e.g., CTAB) during catalyst preparation, as in the protocol above, can create a high surface area and regular pore channels, significantly boosting activity and allowing for lower reaction temperatures.
Q2: What causes low selectivity towards this compound and the formation of by-products? A2: The primary competing reaction is the isomerization of this compound to 2-methyl-1-penten-3-one [1]. Solution: The strength and type of acid sites are critical. Catalysts like WO₃ or MoO₃ on composite ZrO₂-SiO₂ supports are designed to have the appropriate acid strength to promote dehydration while minimizing subsequent isomerization, thereby achieving high selectivity (>96%) [1]. Ensuring the catalyst has a well-defined and uniform active site, as in the described mesoporous catalysts, can suppress unwanted side reactions.
Q3: My catalyst deactivates rapidly. What could be the reason? A3: Rapid deactivation is frequently caused by coking—the deposition of carbonaceous materials blocking active sites and pores—especially at high temperatures. Solution:
The following diagram outlines a logical workflow to diagnose and address common problems based on the symptoms you observe.
The table below summarizes key experimental data for different catalytic approaches to synthesize 4-Hexen-3-one, providing a reference for your system optimization.
| Catalyst System | Reaction Type | Key Reaction Conditions | Reported this compound Selectivity | Key Factors Influencing Selectivity |
|---|
| WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ [1] | Vapor-phase dehydration of 4-Hydroxy-3-hexanone | Temperature: 200–450°C (Optimal: 250–380°C) WHSV: 0.5–15 h⁻¹ (Optimal: 1–10 h⁻¹) Catalyst Molar Ratio (W/Mo:Zr:Si): (0.05–0.3):1:(5–50) | Up to 96.5% (at 99.1% conversion) [1] | Use of mesoporous catalyst with high surface area and regular pore structure [1]. | | Microemulsion-Prepared Pd Agglomerates [2] | Selective hydrogenation of 3-Hexyn-1-ol to cis-3-Hexen-1-ol | Reaction conducted in an autoclave reactor. Key parameter: n(alkynol)/A(Pd) ratio (mol/m²). | ~85–89% (cis-3-Hexen-1-ol) [2] | Increasing n(alkynol)/A(Pd) ratio reduces available non-selective Pd sites, improving alkene selectivity [2]. | | Thermally Sintered Pd Aggregates [2] | Selective hydrogenation of 3-Hexyn-1-ol | Pd aggregates formed by sintering agglomerates at 473–723 K. | ~85–89% (cis-3-Hexen-1-ol), maintained with a larger catalytic surface area [2] | Thermal sintering reduces low-coordinated, non-selective corner and edge sites on Pd nanoparticles without toxic modifiers [2]. |
This method is highly effective for directly converting 4-Hydroxy-3-hexanone into this compound [1].
Catalyst Preparation [1]:
Reaction Procedure [1]:
This two-step approach involves first producing an alkenol precursor, which shares a very similar carbon skeleton with your target molecule [2].
Catalyst Synthesis (Pd Aggregates) [2]:
Hydrogenation Reaction [2]:
Q1: My catalyst shows rapid deactivation and low selectivity. What could be the issue?
Q2: How can I improve selectivity without using toxic modifiers like lead or quinoline?
Q3: Are there any other catalyst systems I can explore?
This diagram outlines a logical troubleshooting process based on the information provided.
This table summarizes essential data you'll need for planning the purification process [1].
| Property | Value | Notes / Importance for Distillation |
|---|---|---|
| CAS Number | 2497-21-4 | For definitive compound identification. |
| Boiling Point | 135-137 °C (lit.) | Key parameter for determining distillation temperature. |
| Density | 0.858 g/mL at 25 °C (lit.) | Useful for calculations and identification. |
| Refractive Index | n20/D 1.44 (lit.) | Can be used to assess purity of fractions. |
| Flash Point | 34 °C (closed cup) | Critical for safety during handling and distillation. |
| Assay | ≥92% | Indicates typical purity of commercial material; primary goal of distillation is to increase this value. |
| Sensory Description | Pungent; ethereal | Aids in informal identification during the process [1]. |
The following diagram outlines the general logic and key steps for a simple distillation purification setup. The boiling point and flash point from the table above are direct inputs for this workflow.
Here are solutions to common problems you might encounter during the distillation of this compound.
Q1: The collected distillate has a wide boiling point range and low purity. What could be wrong?
Q2: What are the critical safety precautions to observe?
Q3: How can I accurately identify and assess the purity of my fractions?
For your experimental documentation, note that this compound is reported as a volatile component found in natural sources like strawberry and Citrus aurantifolia (key lime), and is also used in flavors and fragrances [2] [1]. A patent also describes its synthesis via catalytic dehydration, confirming its industrial relevance [3].
Here are some frequently asked questions addressing the specific issues researchers might encounter when handling 4-Hexen-3-one.
Q1: What are the primary flammability hazards associated with this compound? A1: this compound is classified as a Flammable Liquid (Category 3) [1]. Its key flammability characteristics are [2] [1]:
Q2: What personal protective equipment (PPE) is required for safe handling? A2: To protect against flammability, irritation, and other hazards, the following PPE is recommended [2]:
Q3: What are the key storage conditions to prevent a fire? A3: Safe storage is critical to mitigate fire risk [2]:
Q4: What should I do if there is a spill or a fire? A4:
The following tables consolidate key physical property and hazard information for this compound from the search results.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀O | [3] [2] |
| Molecular Weight | 98.14 g/mol | [3] [2] |
| Boiling Point | 135 - 137 °C | [2] [1] |
| Flash Point | 34 °C (closed cup) | [2] [1] |
| Density | 0.858 g/cm³ at 25 °C | [2] [1] |
| Physical Form | Light yellow liquid | [2] |
Table 2: Hazard Classifications (GHS) and Health Effects
| Category | Classification | Signal Word & Hazard Statements |
|---|
| Flammability | Flammable Liquid (Category 3) | Signal Word: Warning H226: Flammable liquid and vapour | | Health Hazards | Acute Toxicity (Oral, Category 4) Eye Irritation (Category 2) Skin Irritation (Category 2) STOT Single Exposure (Category 3, Respiratory system) | H302: Harmful if swallowed H319: Causes serious eye irritation H315: Causes skin irritation H335: May cause respiratory irritation | | NFPA 704 Rating | Health: 2, Flammability: 3, Reactivity: 0 | [2] |
The diagram below outlines a logical workflow for safely handling this compound in a laboratory setting, integrating the key precautions identified.
Diagram: Safety Protocol for Handling this compound
The primary industrial method for producing 4-Hexen-3-one is the catalytic dehydration of 4-hydroxy-3-hexanone. The key to optimizing this reaction lies in the catalyst and temperature control [1].
The table below summarizes the optimized conditions using a specific mesoporous composite catalyst:
| Parameter | Optimal Condition | Role in Reaction Optimization |
|---|---|---|
| Reaction Temperature | 300 °C | Balances high conversion and selectivity; lower temperatures slow reaction, higher may degrade products [1]. |
| Catalyst System | WO(_3)/ZrO(_2)-SiO(_2) or MoO(_3)/ZrO(_2)-SiO(_2) | Provides high surface area and controlled acidity for efficient dehydration [1]. |
| WHSV (hr⁻¹) | 5 | Weight Hourly Space Velocity; higher values indicate more efficient processing [1]. |
| Reported Conversion | 99.1% | Percentage of starting material (4-hydroxy-3-hexanone) consumed [1]. |
| Reported Selectivity | 96.5% | Percentage of converted material that becomes desired product (this compound) [1]. |
For researchers looking to implement or verify this method, the following workflow outlines the key steps from catalyst preparation to the final product separation.
Workflow Stages:
Q: Why is a mesoporous catalyst crucial for this reaction? A: The mesoporous structure (with pores of 3-10 nm) provides a high surface area and facilitates the diffusion of reactant and product molecules. This is key to achieving high conversion and selectivity at a lower temperature compared to conventional catalysts [1].
Q: What are the safety considerations for handling this compound? A: this compound is a flammable liquid and can cause skin and eye irritation. Always consult its Safety Data Sheet (SDS). The chemical is classified as dangerous goods (Class 3, UN 1224), and proper shipping procedures must be followed [2].
Q: Besides synthesis, how else is this compound studied? A: In atmospheric chemistry, its degradation is studied by reacting it with OH radicals and Cl atoms to determine its environmental lifetime and impact. These studies measure reaction kinetics over a temperature range but do not pertain to its synthetic optimization [3] [4].
| Regulatory Area | Key Regulations / Standards | Core Requirements & Focus Areas |
|---|
| Pharmaceutical Manufacturing (U.S.) | • 21 CFR Part 211 (Finished Pharmaceuticals) [1] • 21 CFR 211.110 (In-process controls) [2] | • Controls for batch uniformity, identity, strength, quality, and purity [2]. • Quality unit approval for significant process phases [2]. | | Chemical Substance Control | • EU REACH [3] • US TSCA [3] | • Registration, evaluation, and authorization of chemicals. • Mandatory Safety Data Sheets (SDS) [3]. | | Workplace Safety | • OSHA standards [3] | • Managing occupational exposure. • Safe handling of volatile substances [3]. | | Transportation of Goods | • UN dangerous goods regulations [3] | • Specific packaging and labeling for shipping [3]. |
The following workflow outlines the key stages and decision points in the regulatory compliance process for using this compound in drug development.
Here are answers to common compliance questions your users might encounter.
The table below summarizes key analytical techniques for detecting and quantifying 4-Hexen-3-one and related compounds.
| Technique | Key Application & Context | Sample Preparation | Critical Method Parameters/Details | Performance Data |
|---|---|---|---|---|
| GC-FID (Gas Chromatography with Flame Ionization Detection) [1] | Quality control of starting materials and intermediates in pharmaceutical synthesis (e.g., Tetrabenazine). Detects related substances and synthetic impurities. | Liquid sample injection. | Separates eleven related ketone compounds sharing structural similarities [1]. | Purity of controlled materials >90% [1]. |
| GC-MS/MS (Gas Chromatography with Tandem Mass Spectrometry) [2] [3] | Trace analysis of Taste & Odor (T&O) compounds in water; applicable to other complex matrices. | SPME (Solid Phase Microextraction) for pre-concentration. Preservation at pH < 2 with HCl for aldehyde/ketone stability [2]. | Method optimized for 18 T&O compounds from various chemical classes [2]. | High sensitivity suitable for trace analysis [2]. |
| HPLC-RID (High-Performance Liquid Chromatography with Refractive Index Detector) [1] | Detection of quaternary ammonium salt impurities with weak UV absorption in pharmaceutical synthesis. | Standard liquid injection. | Suitable for compounds with very weak UV absorption that complicate UV-detector methods [1]. | Ensures synthesis of high-quality API products [1]. |
Here are more detailed methodologies for the key techniques mentioned above.
1. GC-FID for Related Substance Analysis [1] This method was developed for quality control in a pharmaceutical synthesis pathway.
2. SPME GC-MS/MS for Trace Analysis [2] [3] This advanced method is ideal for detecting this compound at very low concentrations in complex matrices like water.
How should I preserve samples containing this compound to ensure accurate results? Research on ketones in water matrices shows they can degrade significantly within 96 hours if not preserved properly. For the most accurate results, preserve your samples at a low pH (< 2) using hydrochloric acid (HCl) immediately after collection. This practice stabilizes ketones and other related compounds, preventing losses before analysis [2] [3].
What is the advantage of using GC-MS/MS over a standard GC-MS for this analysis? GC-MS/MS provides superior selectivity and sensitivity, especially in complex sample matrices. It helps isolate the target compound's signal from background noise, leading to more confident identification and accurate quantification at very low concentrations (e.g., parts-per-trillion levels) [2] [3]. This is crucial for trace analysis or when dealing with interfering substances.
My target compound has weak UV absorption. What HPLC detection method can I use? If your compound, or its impurities, lack a strong chromophore, using an HPLC system equipped with a Refractive Index Detector (RID) is an excellent alternative. Unlike UV detectors, RID does not rely on UV light absorption and can detect a wide range of compounds, making it suitable for molecules like sugars, polymers, and some ketones that are invisible to UV [1].
The following diagram outlines a logical workflow to help you select the most appropriate analytical method based on your research goals and sample characteristics.
The table below summarizes the experimentally determined rate coefficients for the gas-phase reactions of 4-Hexen-3-one, 5-Hexen-2-one, and 3-Penten-2-one with hydroxyl (OH) radicals and chlorine (Cl) atoms at 298 K and atmospheric pressure [1] [2].
| Unsaturated Ketone | k (OH) (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | k (Cl) (10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) |
|---|
| This compound | 9.04 ± 2.12 [1] | 5.55 ± 1.31 (at 298 K) [2] 3.00 ± 0.58 (at 298 K) [1] | | 5-Hexen-2-one | 5.18 ± 1.27 [1] | 4.14 ± 1.25 (at 298 K) [2] 3.15 ± 0.50 (at 298 K) [1] | | 3-Penten-2-one | 7.22 ± 1.74 [1] | 2.53 ± 0.54 (at 298 K) [1] |
Key observations from the data:
The kinetic data presented above was obtained using established experimental methods:
The reactivity of α,β-unsaturated ketones like this compound is defined by their conjugated system—a carbon-carbon double bond (C=C) located next to a carbonyl group (C=O). This conjugation allows for two primary reaction pathways with nucleophiles, which are key to their behavior in both atmospheric and synthetic chemistry [3].
The diagram above shows that the electron distribution in the conjugated system creates two electrophilic sites. The preferred reaction pathway depends on the nature of the nucleophile [3]:
In atmospheric chemistry, the OH radical and Cl atom primarily act as radicals, initiating degradation through addition to the carbon-carbon double bond rather than the carbonyl carbon, which aligns with the conjugate system's reactivity [1].
The structural differences between the ketones lead to their distinct reactivity profiles:
The following table summarizes the key identifiers and structural features of these two isomeric unsaturated ketones.
| Property | 4-Hexen-3-one | 5-Hexen-2-one |
|---|---|---|
| CAS Registry Number | 2497-21-4 [1] [2] | 109-49-9 [3] |
| Other Names | Ethyl 1-propenyl ketone; 2-Hexen-4-one [1] | Allylacetone; 1-Hexen-5-one [3] |
| Molecular Formula | C₆H₁₀O [1] | C₆H₁₀O [3] |
| Molecular Weight | 98.14 g/mol [1] | 98.1430 g/mol [3] |
| IUPAC Name | (4E)-hex-4-en-3-one [1] | hex-5-en-2-one [3] |
| Structure | ( CH_3-CH_2-C(=O)-CH=CH-CH_3 ) (An α,β-unsaturated ketone) | ( H_2C=CH-CH_2-CH_2-C(=O)-CH_3 ) (A non-conjugated unsaturated ketone) |
| Key Feature | Carbonyl group is conjugated with the carbon-carbon double bond. | Carbonyl and alkene groups are separated, not conjugated. |
While direct "performance" data in a biological context is lacking, here are experimental insights into their synthesis and physicochemical behavior from the literature.
A patented method describes its production via catalytic dehydration of 4-hydroxy-3-hexanone. This process uses a mesoporous composite catalyst (WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂) under specific conditions [2]:
A kinetic study provides quantitative data on the reactivity of both compounds with chlorine (Cl) atoms, which can be indicative of their stability and reaction mechanisms [4].
| Compound | Room Temperature (298 K) Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Arrhenius Expression [4] |
|---|---|---|
| This compound | (5.55 ± 1.31) × 10⁻¹⁰ | ( k_1 = (2.82 ± 1.76) × 10^{-12} \exp[(1556 ± 438)/T] ) |
| 5-Hexen-2-one | (4.14 ± 1.25) × 10⁻¹⁰ | ( k_2 = (4.6 ± 2.4) × 10^{-11} \exp[(646 ± 171)/T] ) |
This data shows that This compound is more reactive toward Cl atoms than its isomer at room temperature. The higher activation energy for this compound also suggests its reactivity is more sensitive to temperature changes [4].
Based on their structures, the two isomers would behave very differently in a research or development setting. The following diagram outlines the key logical considerations for their application.
The current information is a starting point. For drug development, you will need deeper data. I suggest you:
The table below summarizes the key identifying information and physical properties of this compound from authoritative and supplier sources.
| Property | Details |
|---|---|
| CAS Registry Number | 2497-21-4 [1] [2] [3] |
| Molecular Formula | C₆H₁₀O [1] [2] [3] |
| Molecular Weight | 98.14 - 98.16 g/mol [1] [3] [4] |
| IUPAC Name | (E)-hex-4-en-3-one [2] [5] [4] |
| Common Names | 2-Hexen-4-one; FEMA 3352 [2] [5] [4] |
| Boiling Point | 135°C - 137°C [2] [5] [6] |
| Density | 0.829 - 0.858 g/mL [2] [5] [6] |
| Flash Point | 34°C (93°F) [2] [5] |
| Primary Applications | Organic synthesis; flavoring agent; pharmaceutical/agrochemical intermediate [7] [8] [4] |
The search results confirm that this compound is available commercially in 95% and 98% purity grades from various chemical suppliers [7] [8] [4]. One supplier specifically notes that their 98% pure product has a trans-isomer content of >95% [2] [5]. This suggests that the main performance difference between grades likely relates to the concentration of the desired stereoisomer and the levels of unknown impurities, which can be critical for sensitive applications like pharmaceutical synthesis.
Since the direct performance data you requested is not publicly available, here are some practical steps you can take to acquire this critical information:
The following diagram outlines a logical process for selecting the appropriate purity grade for your research, based on general best practices in chemical research.
The following table summarizes the basic chemical information and natural occurrence of 4-Hexen-3-one.
| Property Category | Details |
|---|---|
| Common Name | This compound [1] |
| CAS Number | 2497-21-4 [1] |
| Chemical Formula | C₆H₁₀O [1] |
| Classification | Organic compound; Enone (contains the enone functional group, RC(=O)CR') [1] |
| Natural Occurrence | Detected as a flavor constituent in foods including pepper (C. baccatum), tea, turmeric, sweet oranges, and soy products [1]. |
The search results indicate one specific study investigating the biological activity of this compound.
A study on the hexane extract of Citrus aurantifolia (lime) fruit peels identified this compound and tested it against Mycobacterium tuberculosis H37Rv [2].
| Tested Compound / Extract | Activity | Test Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound [2] | Activity against sensitive and multidrug-resistant strains | Mycobacterium tuberculosis H37Rv | 50–100 μg/mL [2] |
| Hexane extract of *C. aurantifolia* | Activity against monoresistant strains | Mycobacterium tuberculosis H37Rv | 25–50 μg/mL [2] |
This compound was identified as a volatile component in the hexane extract of Citrus aurantifolia fruit peels using Gas Chromatography-Mass Spectrometry (GC-MS) [2]. In that analysis, it had a retention time (RT) of 5.54 minutes and a relative content of 0.51% of the total volatile constituents [2].
The methodology used to detect and identify this compound in the Citrus aurantifolia study is a common approach for volatile metabolite profiling [2]. The following workflow outlines the key steps, from sample preparation to compound identification.
The key steps and considerations for the protocol are:
Based on the current search results, this compound is a volatile enone identified in various foods. Its most notable documented biological activity is antimycobacterial activity against *M. tuberculosis*, though it was less potent than the whole extract or other isolated compounds in the same study [2]. This suggests its activity may be part of a synergistic interaction.
| Catalyst System | Reaction Type | Key Performance Metrics | Reaction Conditions |
|---|---|---|---|
| Mg-based catalysts (MgO, MgAl, CuMgAl) [1] | Hydrogen Transfer Reduction (HTR) | High selectivity for allyl alcohol formation (yields 4-88%) [1] | 473-723 K; alcohol/carbonyl molar ratio of 2-20 [1] |
| WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ [2] | Catalytic Dehydration | 99.1% conversion of 4-hydroxy-3-hexanone; 96.5% selectivity to 4-Hexen-3-one [2] | 200-450°C; airspeed 0.5-15 hr⁻¹ [2] |
| Zn-Molybdenum Oxide (ZnMoO₄) [3] | Vapor-Phase Hydrodeoxygenation | 70% carbon yield of Methylcyclopentadiene (MCPD) from 3-methylcyclopent-2-enone (MCP) [3] | Not fully specified |
Here is a detailed look at the methodologies for the key catalyst systems mentioned above.
This study focused on the gas-phase reduction of α,β-unsaturated ketones, using mesityl oxide as a model compound. The methodology is directly relevant to similar reactions with this compound.
This patent describes a method for producing this compound from 4-hydroxy-3-hexanone.
The diagram below illustrates the general workflow for studying and applying these catalyst systems, from preparation to performance evaluation.
Flammable;Irritant